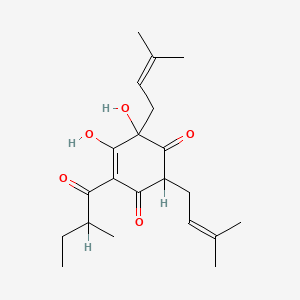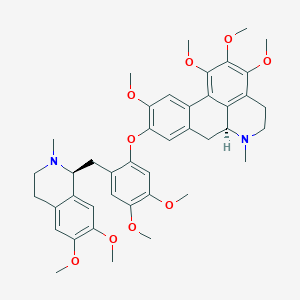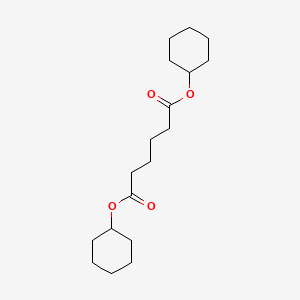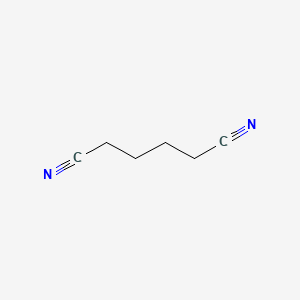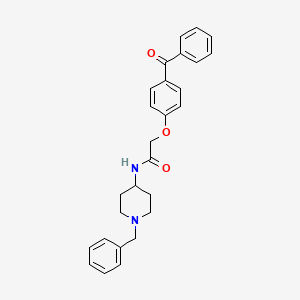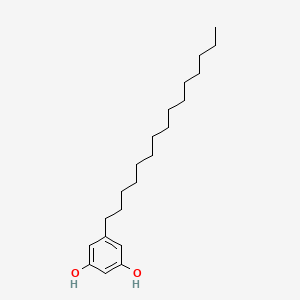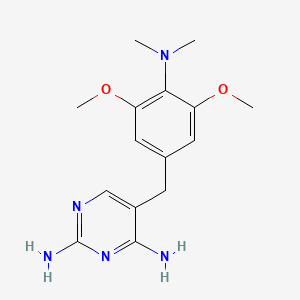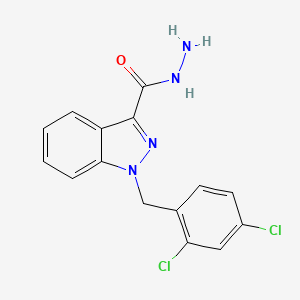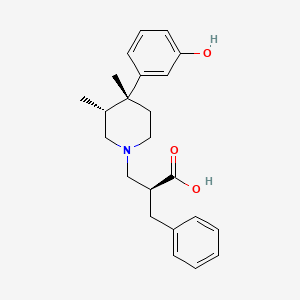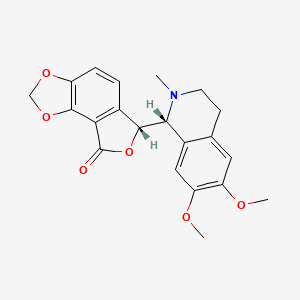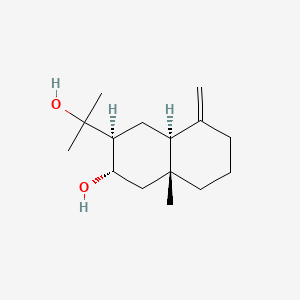
Arctiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arctiol is a compound derived from Juniperus brevifolia. It has antiproliferative activity against the HeLa, A-549 and MCF-7 cancer cell lines.
Aplicaciones Científicas De Investigación
Green Chemistry Initiatives
- The ARC Special Research Centre for Green Chemistry at Monash University focuses on chemical sciences, including the potential applications of compounds like Arctiol, to address global challenges such as climate change and clean energy provision. This approach emphasizes environmentally sustainable and public-beneficial chemical research (Hearn, 2008).
Bioactive Compound Research
- A study discovered Arctiol, a known compound, in Juniperus brevifolia leaves, marking its first report in the Juniperus genus. This research highlights the potential of Arctiol in antimicrobial and cytotoxic activities, suggesting its possible applications in cancer treatment and antimicrobial therapies (Moujir et al., 2011).
Data Management and Collaboration
- The Annotated Research Context (ARC) concept, applied in life sciences, can support research involving compounds like Arctiol by facilitating the sharing and analysis of large data sets. This aids in capturing the complete research cycle, enhancing collaborative efforts, and ensuring data is in line with FAIR principles (Venn et al., 2021).
Application in Nanotechnology and Optics
- Anti-reflective coatings (ARCs), which have seen extensive research and development, are a potential area where Arctiol, if possessing relevant properties, could be applied. The evolution of ARCs, driven by optical, biological, and nanotechnological research, underscores the potential interdisciplinary applications of compounds like Arctiol (Raut et al., 2011).
Propiedades
Número CAS |
36061-11-7 |
|---|---|
Nombre del producto |
Arctiol |
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(2S,3S,4aS,8aR)-3-(2-hydroxypropan-2-yl)-8a-methyl-5-methylidene-1,2,3,4,4a,6,7,8-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H26O2/c1-10-6-5-7-15(4)9-13(16)12(8-11(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12-,13-,15+/m0/s1 |
Clave InChI |
WCAXUHZTOKKFKQ-PWNZVWSESA-N |
SMILES isomérico |
C[C@]12CCCC(=C)[C@@H]1C[C@@H]([C@H](C2)O)C(C)(C)O |
SMILES |
CC12CCCC(=C)C1CC(C(C2)O)C(C)(C)O |
SMILES canónico |
CC12CCCC(=C)C1CC(C(C2)O)C(C)(C)O |
Apariencia |
Solid powder |
Otros números CAS |
36061-11-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Arctiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



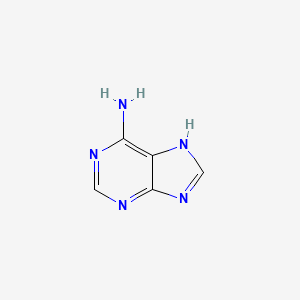
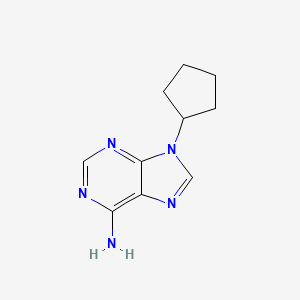
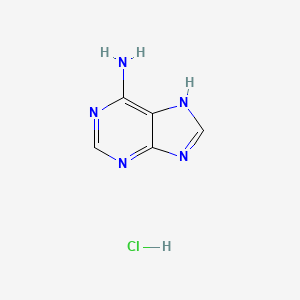
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
